molecular formula C5H7F3O4S B15093238 Ethyl 2-trifluoromethanesulfonylacetate

Ethyl 2-trifluoromethanesulfonylacetate

Cat. No.: B15093238
M. Wt: 220.17 g/mol
InChI Key: NPWXSAOSIKSMBQ-UHFFFAOYSA-N
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Description

Ethyl 2-trifluoromethanesulfonylacetate is a chemical compound known for its unique properties and applications in various fields. It is an ester derived from trifluoromethanesulfonic acid and ethyl acetate. The compound is characterized by its high reactivity due to the presence of the trifluoromethanesulfonyl group, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-trifluoromethanesulfonylacetate can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with ethyl acetate in the presence of a base. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction proceeds as follows:

CF3SO2O2+CH3COOCH2CH3CF3SO2CH2COOCH2CH3+H2O\text{CF}_3\text{SO}_2\text{O}_2 + \text{CH}_3\text{COOCH}_2\text{CH}_3 \rightarrow \text{CF}_3\text{SO}_2\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CF3​SO2​O2​+CH3​COOCH2​CH3​→CF3​SO2​CH2​COOCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions. The process typically includes steps such as distillation and purification to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-trifluoromethanesulfonylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield trifluoromethanesulfonic acid and ethyl acetate.

    Reduction: The compound can be reduced to form corresponding alcohols and other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major products are trifluoromethanesulfonic acid and ethyl acetate.

    Reduction: The major products are the corresponding alcohols and reduced derivatives.

Scientific Research Applications

Ethyl 2-trifluoromethanesulfonylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of the trifluoromethanesulfonyl group into various molecules. It is also employed in the synthesis of complex organic compounds and polymers.

    Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms. It can act as an inhibitor or activator of specific enzymes.

    Medicine: this compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-trifluoromethanesulfonylacetate involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. The compound can act as an alkylating agent, transferring the ethyl group to nucleophilic sites on target molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The trifluoromethanesulfonyl group enhances the compound’s reactivity and selectivity, making it a powerful tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-trifluoromethanesulfonylacetate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity and applications.

    Ethyl trifluoromethanesulfonate: Another ester of trifluoromethanesulfonic acid, used as an ethylating agent in organic synthesis.

    Trifluoromethanesulfonic acid: The parent acid, used as a strong acid catalyst in various chemical reactions.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce the trifluoromethanesulfonyl group into target molecules, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-(trifluoromethylsulfonyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O4S/c1-2-12-4(9)3-13(10,11)5(6,7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWXSAOSIKSMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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